molecular formula C10H16N2 B091933 5-Butyl-2,3-dimethylpyrazine CAS No. 15834-78-3

5-Butyl-2,3-dimethylpyrazine

Cat. No.: B091933
CAS No.: 15834-78-3
M. Wt: 164.25 g/mol
InChI Key: ZTPIKPFNCVSISS-UHFFFAOYSA-N
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Description

5-Butyl-2,3-dimethylpyrazine (CAS 15834-78-3) is an organic compound with the molecular formula C 10 H 16 N 2 and an average molecular mass of 164.25 g/mol . This alkylpyrazine is identified in nature and is of significant interest in research due to its organoleptic properties . Its structural analogs, such as those with sec -butyl substitutions, are characterized by distinct marine, burnt, and roasted odor profiles, making this class of compounds a valuable subject for studies in flavor and fragrance chemistry . Research into similar pyrazine compounds has also revealed their role as semiochemicals in insects, specifically as trail pheromones in ant species, indicating potential applications in ecological and behavioral studies . Physically, the compound is estimated to have a boiling point of approximately 231°C at 760 mmHg and a logP (o/w) of 2.70, indicating moderate lipophilicity . It is sparingly soluble in water, with an estimated solubility of 160.9 mg/L at 25°C . Researchers can leverage these properties for work in analytical method development, natural product extraction, and sensory science. This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

15834-78-3

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

5-butan-2-yl-2,3-dimethylpyrazine

InChI

InChI=1S/C10H16N2/c1-5-7(2)10-6-11-8(3)9(4)12-10/h6-7H,5H2,1-4H3

InChI Key

ZTPIKPFNCVSISS-UHFFFAOYSA-N

SMILES

CCCCC1=CN=C(C(=N1)C)C

Canonical SMILES

CCC(C)C1=CN=C(C(=N1)C)C

Origin of Product

United States

Natural Occurrence and Distribution Research

Identification in Biological Matrices

Research has identified 5-Butyl-2,3-dimethylpyrazine in the complex volatile profiles of both insects and microorganisms.

Detection in Insect-Derived Volatiles (e.g., Pheromones)

While many pyrazines are known to function as chemical signals in insects, specific research detailing the isolation of this compound from insect-derived volatiles is an area of ongoing investigation. Numerous studies have focused on related alkylpyrazines in insect communication. For instance, various dimethylalkylpyrazines have been identified in the mandibular gland secretions of several ant species, where they can act as alarm pheromones. researchgate.net The structural similarities between these identified pheromones and this compound suggest a potential, though not yet explicitly confirmed, role in insect chemical communication. Further research is needed to definitively identify its presence and function in specific insect species.

Characterization in Microbial Metabolomic Profiles

The production of pyrazines by microorganisms is a well-established phenomenon. nih.gov Bacteria, in particular, are known to generate a diverse array of volatile organic compounds (VOCs), including various pyrazines, as part of their metabolic processes. nih.gov For example, Staphylococcus aureus and Staphylococcus epidermidis have been shown to produce a range of volatiles, with the specific composition influenced by the nutrient content of the growth medium. nih.gov While direct identification of this compound in the metabolomic profiles of many common bacteria is still under investigation, the presence of structurally similar compounds like 3-butyl-2,5-dimethylpyrazine (B1633483) in the volatilome of staphylococci suggests that butyl-substituted pyrazines can be products of microbial metabolism. nih.gov The biosynthetic pathways leading to these compounds in bacteria are thought to involve the catabolism of amino acids. nih.gov

Formation in Fermented and Thermally Processed Materials

The characteristic nutty and roasted aromas of many cooked and fermented foods are often attributed to the presence of pyrazines, which are formed through complex chemical reactions.

Research on Maillard Reaction Pathways in Food Systems

The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating, is a primary route for the formation of a wide variety of flavor compounds, including pyrazines. acs.orgkosfaj.org This reaction is responsible for the desirable flavors in foods such as roasted coffee, cocoa, and baked bread. d-nb.inforesearchgate.net The formation of alkylpyrazines in thermally processed foods generally occurs at temperatures above 100°C. asm.org The process involves the interaction of amino acids with dicarbonyl compounds, which are intermediates of the Maillard reaction, leading to the formation of α-aminocarbonyls that then condense to form the pyrazine (B50134) ring. asm.org While the general mechanisms are understood, the specific precursors and reaction conditions that favor the formation of this compound are a subject of detailed research. Studies on model systems have shown that different amino acids and sugars can lead to the generation of a diverse range of pyrazine derivatives. researchgate.net

Analysis of Microbial Fermentation Products

In addition to thermal processing, microbial fermentation is a significant source of pyrazines in various food products. acs.org Microorganisms such as Bacillus species are known to produce a variety of alkylpyrazines during fermentation. asm.orgmdpi.com For example, Bacillus subtilis has been identified as a producer of 2,5-dimethylpyrazine (B89654) and 2,3,5-trimethylpyrazine (B81540). asm.org The biosynthesis of these compounds by microorganisms can occur at ambient temperatures and involves enzymatic pathways that differ from the high-temperature Maillard reaction. asm.org The specific metabolic pathways often utilize amino acids as precursors. d-nb.info The presence and concentration of pyrazines, including potentially this compound, in fermented foods are influenced by the specific microbial strains used, the fermentation conditions, and the composition of the raw materials. mdpi.com

Biosynthesis and Biotransformation Research

Microbial Biosynthetic Mechanisms

The formation of alkylpyrazines by microorganisms is a complex process that involves various metabolic precursors and enzymatic reactions. While direct biosynthetic pathways for 5-Butyl-2,3-dimethylpyrazine are not extensively detailed in current literature, the general principles of alkylpyrazine synthesis provide a framework for understanding its potential formation.

Microbial synthesis of pyrazines is intricately linked to the metabolism of amino acids and carbohydrates. acs.orgmdpi.commdpi.com The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is a well-established route for pyrazine (B50134) formation during the heating of food, but microorganisms can also produce these compounds under physiological conditions. acs.orgresearchgate.netnih.gov

Carbohydrates as Carbon Sources: Carbohydrates, particularly reducing sugars like glucose, are metabolized by microorganisms to produce key intermediates for pyrazine synthesis. asm.orgasm.org The glycolytic pathway breaks down glucose into pyruvate, which can then be converted into precursor molecules like acetoin (B143602) (3-hydroxy-2-butanone). asm.orgasm.org Acetoin is a well-established intermediate in the formation of tetramethylpyrazine (TTMP). asm.orgasm.org The biosynthesis of 2-ethyl-3,5(3,6)-dimethylpyrazines (EDMPs) has been shown to require both L-threonine and D-glucose. researchgate.net

Table 1: Precursors in Microbial Pyrazine Synthesis

Precursor CategorySpecific ExampleResulting Pyrazine(s)
Amino AcidL-Threonine2,5-Dimethylpyrazine (B89654), 2,6-Dimethylpyrazine, 2,3,5-Trimethylpyrazine (B81540)
Amino AcidL-SerineEthylpyrazine, Methylpyrazine, 2,6-Diethylpyrazine
CarbohydrateD-GlucoseTetramethylpyrazine (via acetoin), 2-Ethyl-3,5(3,6)-dimethylpyrazines
Amino Acid & CarbohydrateL-Threonine & D-Glucose2-Ethyl-3,5(3,6)-dimethylpyrazines

The biosynthesis of alkylpyrazines is not solely a series of spontaneous chemical reactions; it is often initiated and directed by specific enzymes.

l-Threonine-3-Dehydrogenase (TDH): A key enzyme in the biosynthesis of some alkylpyrazines is L-threonine-3-dehydrogenase (TDH). asm.orgasm.orgnih.gov This enzyme catalyzes the oxidation of L-threonine to L-2-amino-acetoacetate. asm.orgasm.orgnih.gov This intermediate is unstable and can spontaneously decarboxylate to form aminoacetone, a crucial building block for pyrazine rings. asm.orgasm.orgnih.gov The synthesis of 2,5-DMP in Bacillus subtilis has been shown to start with L-threonine and involve TDH. mdpi.comasm.orgasm.orgnih.gov

Other Enzymes: Other enzymes also play significant roles. For example, 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL) can cleave L-2-amino-acetoacetate, representing a competing pathway to pyrazine synthesis. asm.orgnih.gov Inactivation of the gene encoding KBL has been shown to increase the production of 2,5-DMP. mdpi.comasm.orgnih.gov Additionally, a novel enzymatic cascade involving an amino acid C-acetyltransferase (PapD) and an oxidase (PapF) has been identified in Pseudomonas fluorescens for the synthesis of a pyrazine derivative from an α-amino acid. nih.gov Transaminases have also been utilized in chemoenzymatic approaches for pyrazine synthesis from α-diketones. nih.gov

The chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine (B149181) has been demonstrated using L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. nih.gov

The identification of intermediates is crucial for elucidating biosynthetic pathways.

Aminoacetone: As mentioned, aminoacetone is a key intermediate derived from the enzymatic conversion of L-threonine. asm.orgasm.org It is proposed that two molecules of aminoacetone can condense to form 3,6-dihydro-2,5-DMP, which is then oxidized to 2,5-DMP. asm.org Isotope tracing experiments have confirmed that aminoacetone is an intermediate in the formation of 2,5-DMP by B. subtilis. asm.orgasm.org It is also a precursor in the biosynthesis of 2-ethyl-3,5(3,6)-dimethylpyrazines. researchgate.net

Acetoin: Acetoin (3-hydroxy-2-butanone) is another critical intermediate, particularly in the synthesis of tetramethylpyrazine (TTMP). asm.orgasm.org Microorganisms metabolize glucose to pyruvate, which is then converted to acetoin. asm.orgasm.org Acetoin can then react with an amino group donor to form an aminoketone, which subsequently dimerizes and oxidizes to form TTMP. nih.govasm.orgasm.org Both aminoacetone and acetoin are thought to be intermediates in the synthesis of 2,3,5-trimethylpyrazine (TMP). asm.org

Table 2: Key Intermediates in Pyrazine Biosynthesis

IntermediatePrecursor(s)Resulting Pyrazine(s)
AminoacetoneL-Threonine2,5-Dimethylpyrazine, 2,3,5-Trimethylpyrazine, 2-Ethyl-3,5(3,6)-dimethylpyrazines
AcetoinGlucose (via pyruvate)Tetramethylpyrazine, 2,3,5-Trimethylpyrazine

Biotransformation and Degradation Studies

While much research focuses on pyrazine formation, understanding their degradation is equally important for environmental and industrial applications.

Several microorganisms have been identified that can degrade pyrazine compounds, often utilizing them as a sole source of carbon and nitrogen. nih.govresearchgate.netresearchgate.net

Mycobacterium sp. Strain DM-11: This bacterium was isolated for its ability to grow on 2,3-diethyl-5-methylpyrazine (B150936) as the sole carbon and energy source. nih.gov It was found to convert the pyrazine to 5,6-diethyl-2-hydroxy-3-methylpyrazine as a key metabolic intermediate. nih.gov This strain can also grow on other alkylpyrazines like 2-ethyl-5(6)-methylpyrazine (B1368701) and 2,3,5-trimethylpyrazine. nih.gov

Pseudomonas sp.: Pseudomonas putida has been shown to transform 2,5-dimethylpyrazine into 5-methylpyrazinecarboxylic acid. nih.gov

Arthrobacter and Rhodococcus species: Bacteria from these genera have been isolated that can degrade 2,5-dimethylpyrazine and 2,3,5,6-tetramethylpyrazine. lmaleidykla.lt Rhodococcus jostii strain TMP1, induced with tetramethylpyrazine, was capable of transforming a variety of methylated pyrazines and pyridines. lmaleidykla.lt

The microbial degradation of pyrazines is a key aspect of their environmental fate and has potential applications in bioremediation. nih.govnih.gov Pyrazines can be present in industrial waste streams, and their removal is important to prevent environmental contamination. nih.govnih.gov

The initial step in the aerobic degradation of alkylated pyrazines is often the hydroxylation of the pyrazine ring at an available position. lmaleidykla.lt However, the complete mechanisms of ring cleavage and subsequent degradation pathways are still largely unknown and require further investigation. nih.govresearchgate.net The ability of certain bacteria to mineralize pyrazines suggests their potential use in bioremediation strategies for treating air and water contaminated with these compounds. researchgate.netnih.govscispace.com For instance, Mycobacterium sp. strain DM-11 shows promise for the bioremediation of air polluted with substituted pyrazines. nih.gov

Synthetic Methodologies and Organic Chemical Transformations

Advanced Chemical Synthesis Approaches for Pyrazine (B50134) Derivatives

Traditional and modern chemical synthesis methods offer several pathways to pyrazine rings, each with distinct advantages and applications.

A cornerstone of pyrazine synthesis is the cyclocondensation reaction, typically involving a 1,2-diamine and a 1,2-dicarbonyl compound. jlu.edu.cntandfonline.com This method is widely recognized for its effectiveness in forming the aromatic pyrazine ring. jlu.edu.cn A common example is the reaction of 1,2-diketones with ethylenediamine (B42938) in the presence of a base like potassium tert-butoxide (t-BuOK) in methanol, which can yield alkylated pyrazines in high percentages. d-nb.infotandfonline.com The reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which is then oxidized to the final pyrazine product. tandfonline.com

The versatility of this approach allows for the synthesis of a wide array of pyrazine derivatives by varying the substituents on both the diamine and dicarbonyl precursors. For instance, the condensation of 1,2-diaminobenzene with 1,2-diols can produce quinoxalines, a related class of N-heterocycles, through a dehydrogenative coupling mechanism. nih.gov

Table 1: Examples of Cyclocondensation Reactions for Pyrazine Synthesis

Reactant 1Reactant 2Catalyst/ConditionsProductReference
1,2-diketone1,2-diaminet-BuOK, Methanol, RTAlkylated pyrazine d-nb.info
1,2-diaminobenzene1,2-diolManganese pincer complex2-substituted quinoxaline nih.gov
α-hydroxy ketone1,2-diamineMnO2, refluxPyrazine tandfonline.com

The final step in many pyrazine syntheses is the aromatization of a dihydropyrazine intermediate. This is often achieved through oxidative dehydrogenation. Various oxidizing agents and catalytic systems can be employed for this transformation. A mild and practical method involves using a copper salt catalyst with tert-butylhydroperoxide (TBHP) as the terminal oxidant. nih.gov This approach is applicable to a broad range of dihydropyrimidines and related structures. nih.gov Another strategy involves the use of palladium catalysts to facilitate the dehydrogenation of piperazines to yield the corresponding pyrazines in high yields. tandfonline.com

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of pyrazine rings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds. utwente.nlrsc.orgrsc.org These reactions typically involve the coupling of a halogenated pyrazine with an organometallic reagent.

Commonly employed methods include:

Suzuki Coupling: This reaction pairs a bromopyrazine with a boronic acid in the presence of a palladium catalyst to form a C-C bond. researchgate.net

Stille Coupling: This involves the reaction of a stannylated pyrazine with a halide, also catalyzed by palladium. rsc.org

Sonogashira Coupling: This method is used to couple terminal alkynes with pyrazine halides. researchgate.net

Heck Coupling: This reaction forms a C-C bond between a pyrazine halide and an alkene. utwente.nlresearchgate.net

Negishi Coupling: Functionalized organozinc reagents can be coupled with thioether-substituted N-heterocycles, including pyrazines, using palladium or nickel catalysts. thieme-connect.com

These reactions have significantly expanded the scope of accessible pyrazine derivatives, enabling the synthesis of complex molecules with diverse functionalities. utwente.nlrsc.orgresearchgate.net

Table 2: Transition-Metal-Catalyzed Cross-Coupling Reactions for Pyrazine Functionalization

Reaction TypePyrazine SubstrateCoupling PartnerCatalystBond FormedReference
SuzukiBromopyrazineBoronic acidPalladiumC-C researchgate.net
StilleStannylated pyrazineHalidePalladiumC-C rsc.org
NegishiThioether-substituted pyrazineOrganozinc reagentPalladium or NickelC-C thieme-connect.com
C-P CouplingChloropyrazinePhosphitePalladiumC-P rsc.org

Chemo-Enzymatic Synthesis Strategies

Chemo-enzymatic methods combine the selectivity of enzymes with the efficiency of chemical reactions to provide novel routes to pyrazine synthesis. d-nb.info

A notable chemo-enzymatic approach utilizes ω-transaminases (ATAs) to catalyze the key amination step of α-diketone precursors. nih.govmanchester.ac.uknih.gov In this process, an ATA, such as the (S)-selective ATA-113, mediates the amination of an α-diketone to form an α-amino ketone intermediate. d-nb.infonih.gov This intermediate then undergoes spontaneous oxidative dimerization to yield the final pyrazine product. nih.govmanchester.ac.uknih.gov

This method offers several advantages, including high regioselectivity, especially for the synthesis of non-symmetric pyrazines, which can be challenging to achieve through purely chemical means. d-nb.info The reaction conditions are typically mild, often conducted in an aqueous buffer at or near room temperature. nih.govresearchgate.net

Table 3: Chemo-Enzymatic Synthesis of Symmetric Pyrazines using ATA-113

Substrate (α-diketone)Product (Pyrazine)YieldReference
Compound 17Product 850% d-nb.inforesearchgate.net
Compound 18Product 1165% d-nb.inforesearchgate.net
Compound 19Product 1232% d-nb.inforesearchgate.net

Mechanistic Studies of Pyrazine Chemical Reactions

Understanding the mechanisms of pyrazine formation is crucial for optimizing reaction conditions and controlling product distribution. The formation of pyrazines often involves the condensation of two α-aminocarbonyl molecules, which are typically generated from the Strecker degradation of amino acids in the presence of a dicarbonyl compound. acs.orgresearchgate.net The resulting dihydropyrazine intermediate is then oxidized to the aromatic pyrazine. acs.org

In the Maillard reaction, a complex series of reactions between amino acids and reducing sugars, the pattern of pyrazine substitution is influenced by the incorporation of Strecker aldehydes and aldol (B89426) condensation products into the dihydropyrazine intermediate. nih.gov Studies have shown that the relative amounts of different pyrazines formed can be influenced by factors such as the specific amino acid and dicarbonyl precursors, as well as the reaction conditions. acs.orgnih.gov For example, in model systems, 2,5-dimethylpyrazine (B89654) is often a major product, with its formation not directly involving the amino acid side chain. nih.gov

Substitution Reaction Pathways on the Pyrazine Ring

The pyrazine ring is generally resistant to electrophilic substitution due to the deactivating effect of the nitrogen atoms. thieme-connect.denih.govresearchgate.net Conversely, this electron deficiency makes the carbon atoms of the ring susceptible to nucleophilic attack. thieme-connect.degacariyalur.ac.insmolecule.com Halogenated pyrazines are particularly reactive towards nucleophilic substitution. thieme-connect.de In the absence of a halogen leaving group, nucleophilic substitution on alkylpyrazines can be challenging and may proceed through mechanisms involving ring-opening and subsequent re-closure. thieme-connect.dewur.nl

The positions for nucleophilic attack on the 5-Butyl-2,3-dimethylpyrazine ring are the unsubstituted carbons. The presence of three alkyl groups (two methyl and one butyl), which are electron-donating, can slightly modulate the reactivity of the ring carbons. dtu.dk Reactions with strong nucleophiles, such as organolithium reagents, are a known method for the functionalization of the pyrazine core. researchgate.net

Table 1: General Substitution Reactions on the Pyrazine Ring

Reaction Type Reactant(s) General Conditions Potential Product(s)
Nucleophilic Aromatic Substitution Halogenated Pyrazine + Nucleophile (e.g., RO⁻, RS⁻, NH₃) Varies, can require heat or catalyst Substituted Pyrazine
Reaction with Organometallics Pyrazine + Alkyllithium (e.g., n-BuLi) Anhydrous solvent (e.g., THF, ether) Alkylated Pyrazine
Radical Substitution Pyrazine + Radical Source (e.g., Acyl radicals) Radical initiator Acylated Pyrazine thieme-connect.de

Investigations into Oxidation and Reduction Processes

Oxidation

The oxidation of this compound can occur at two primary sites: the nitrogen atoms of the pyrazine ring or the alkyl side chains.

N-Oxidation : The lone pair of electrons on the nitrogen atoms can be oxidized to form N-oxides. Treatment with oxidizing agents like peroxy acids, OXONE®, or dimethyldioxirane (B1199080) can yield the corresponding this compound-1-oxide and, under more forcing conditions, the 1,4-dioxide. researchgate.net

Side-Chain Oxidation : The alkyl groups (butyl and methyl) attached to the pyrazine ring are susceptible to oxidation, typically to form alcohols and subsequently carboxylic acids. nih.gov This type of reaction is a known metabolic pathway for alkylpyrazines, often catalyzed by enzymes such as cytochrome P-450. nih.govnih.gov For instance, the oxidation of 2,5-dimethylpyrazine is known to yield 5-methylpyrazine-2-carboxylic acid. nih.govasm.org A similar transformation would be expected for the alkyl groups of this compound.

Reduction

The pyrazine ring can be partially or fully reduced.

Partial Reduction : The electrochemical reduction of pyrazines in alkaline hydroorganic media can produce highly oxidizable 1,4-dihydropyrazines. cdnsciencepub.com These intermediates often isomerize to more stable 1,2- or 1,6-dihydropyrazine derivatives. cdnsciencepub.com Chemical reduction using agents like sodium dithionite (B78146) has also been employed to form dihydropyrazines from pyrazines substituted with electron-withdrawing groups. cdnsciencepub.com

Full Reduction : Complete reduction of the pyrazine ring leads to the formation of piperazines. This transformation typically requires stronger reducing conditions, such as catalytic hydrogenation over platinum, palladium, or nickel catalysts, or chemical reduction with sodium in alcohol. thieme-connect.decdnsciencepub.com For this compound, this would result in 2-butyl-5,6-dimethylpiperazine.

Table 2: General Oxidation and Reduction Reactions

Transformation Reagent(s) General Conditions Potential Product(s)
N-Oxidation Peroxy acid (e.g., m-CPBA), OXONE® Varies depending on reagent Pyrazine-N-oxide, Pyrazine-N,N'-dioxide researchgate.net
Side-Chain Oxidation KMnO₄, Cytochrome P-450 enzymes Varies Pyrazinecarboxylic acid, Hydroxymethyl pyrazine nih.govnih.gov
Partial Reduction Na₂S₂O₂, Electrochemical reduction Alkaline medium, hydroorganic solvent Dihydropyrazine derivatives cdnsciencepub.com
Full Reduction H₂ / Catalyst (Pt, Pd, Ni), Na / EtOH High pressure/temperature for catalysis Piperazine derivatives thieme-connect.decdnsciencepub.com

Biological Activities and Applications in Research

Antimicrobial Efficacy Studies

While direct and extensive research on the antimicrobial properties of 5-Butyl-2,3-dimethylpyrazine is still emerging, studies on structurally similar pyrazine (B50134) derivatives provide significant insights into its potential efficacy against a range of microorganisms. The structural characteristics of pyrazines, including the nature and position of alkyl groups, play a crucial role in their biological activity.

Research on Antibacterial Properties of Pyrazine Derivatives

Research has demonstrated the antibacterial potential of pyrazine compounds. A notable example is 5-isobutyl-2,3-dimethylpyrazine (B1215905), a compound structurally similar to this compound, which has been identified as a potent antibacterial agent. mdpi.com Studies comparing the efficacy of various alkylpyrazines have shown that the degree of antibacterial action is influenced by the compound's structure. For instance, in a comparative study, 5-isobutyl-2,3-dimethylpyrazine exhibited strong bactericidal properties against both Escherichia coli and Staphylococcus aureus. mdpi.com The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) for this compound highlight its effectiveness.

The following table summarizes the comparative antibacterial activity of selected pyrazine derivatives:

CompoundTarget BacteriumMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)
5-Isobutyl-2,3-dimethylpyrazineEscherichia coli3 mg/mLNot Specified
Staphylococcus aureus4 mg/mLNot Specified
2-Isobutyl-3-methylpyrazineEscherichia coli3 mg/mL3 mg/mL
Staphylococcus aureus5 mg/mL6 mg/mL

These findings suggest that the butyl group in conjunction with dimethyl substitution on the pyrazine ring is a key feature for antibacterial activity.

Investigation of Antifungal and Antioomycete Activities

The scope of antimicrobial activity of pyrazine derivatives extends to fungi and oomycetes. 5-Isobutyl-2,3-dimethylpyrazine has also been recognized for its strong antifungal properties. mdpi.com Furthermore, other pyrazine derivatives such as 2,5-dimethylpyrazine (B89654) and 2-ethyl-3-methylpyrazine (B101031) have demonstrated effective antifungal and antioomycete activity. mdpi.com Research on the volatile compounds from Bacillus megaterium, an endophyte of black pepper root, revealed that pyrazine derivatives could completely inhibit the mycelial growth of the oomycete Phytophthora capsici at certain concentrations. mdpi.com

Role as Semiochemicals in Ecological Interactions

Pyrazines play a vital role in chemical communication between organisms, acting as semiochemicals that mediate ecological interactions. These volatile compounds can function as pheromones, influencing the behavior of other individuals of the same species.

Pheromonal Activity and Chemical Ecology Studies

A significant discovery in the field of chemical ecology is the identification of an isomer of the target compound, 2-butyl-3,5-dimethylpyrazine (B12645919), as a key component of the sex pheromone of the male thynnine wasp, Zaspilothynnus trilobatus. researchgate.netnih.gov This compound is one of three alkylpyrazines released by the female wasp to attract males for mating. researchgate.net

Intriguingly, this same pyrazine is also employed by the hammer orchid, Drakaea glyptodon, in a remarkable case of sexual deception. The orchid emits a blend of semiochemicals, including 2-butyl-3,5-dimethylpyrazine, that mimics the female wasp's sex pheromone, thereby luring male wasps to the flower to act as pollinators. researchgate.netnih.gov This specific interaction highlights the crucial role of this pyrazine in the intricate relationship between the orchid and its pollinator.

Behavioral Bioassay Research

Behavioral bioassays have been instrumental in confirming the pheromonal activity of these pyrazines. Field bioassays have shown that a specific blend of these compounds can elicit sexual behaviors in male wasps, comparable to the response induced by the actual orchid flower. researchgate.net Further research has explored the potential for structural flexibility in these chemical cues. Studies have investigated whether modifications to the structure of the pyrazine components can still elicit a strong sexual attraction from the male wasps. nih.gov One study found that substituting one of the hydroxymethylpyrazines in the blend with a structurally related parapheromone could still induce approach, landing, and attempted copulation behaviors from the male wasps. nih.gov This suggests a degree of adaptability in the chemical signaling system.

Pharmacological and Biochemical Research

Emerging research is beginning to uncover the potential pharmacological and biochemical activities of pyrazine compounds, including those structurally related to this compound. These studies suggest that pyrazines may have implications for human health and disease.

A systems pharmacology-based approach to investigate the components of Maotai liquor identified 2-butyl-3,5-dimethylpyrazine as one of several active pyrazine compounds. nih.gov This research suggests that this pyrazine may play a role in modulating the human immune system. nih.gov The study indicated that 2-butyl-3,5-dimethylpyrazine, along with other pyrazines, could target specific proteins such as dipeptidyl peptidase-4 (DPP4) and butyrylcholinesterase (BCHE). nih.gov DPP4 is known to be involved in T-cell function and has been implicated in various autoimmune diseases, while BCHE may have a role in the systemic inflammatory response. nih.gov While this research is in its early stages, it opens up new avenues for exploring the pharmacological potential of this class of compounds. ontosight.ai

Exploration of Protein Target Modulation (e.g., BCHE, DPP4)

Direct research specifically investigating the interaction of this compound with protein targets such as Butyrylcholinesterase (BCHE) and Dipeptidyl peptidase-4 (DPP4) has not been identified in the available scientific literature.

However, computational research on a closely related structural isomer, 2-butyl-3,5-dimethyl-pyrazine , has suggested potential interactions with these proteins. In a systems pharmacology study of compounds found in Maotai liquor, this isomer was identified as one of several pyrazine compounds that may target BCHE and DPP4. BCHE is recognized for its potential role in systemic inflammatory responses, while DPP4 is a multifunctional protein involved in modulating T-cell function and is implicated in various autoimmune diseases. The regulation of these targets by certain pyrazine compounds suggests a potential mechanism for improving immune system function.

Table 1: Predicted Protein Target Modulation by a Structural Isomer of this compound

Compound Name Predicted Protein Targets Potential Implication

This table is based on computational predictions for a structural isomer and does not represent empirically tested activity of this compound.

Analysis of Anti-inflammatory and Immunomodulatory Effects

Specific studies detailing the anti-inflammatory or immunomodulatory activities of this compound are not present in the reviewed literature.

Nevertheless, the pyrazine chemical scaffold is a component of many molecules that exhibit significant biological activity, including anti-inflammatory effects. nih.govbenthamdirect.com Reviews on pyrazine derivatives consistently highlight their potential as anti-inflammatory agents among a wide array of other pharmacological activities such as anticancer, antibacterial, and antioxidant properties. mdpi.comtandfonline.com The general findings show that pyrazine-modified natural product derivatives can possess a broad range of biological activities, often with greater potency and lower toxicity than the parent compounds. nih.gov This established potential for the pyrazine class suggests that this compound could be a candidate for future investigation into its anti-inflammatory and immunomodulatory properties.

General Considerations for Pyrazine Derivatives in Drug Development

The pyrazine ring is a crucial scaffold in medicinal chemistry and is recognized as an important component in the design and development of new drugs. benthamdirect.comnih.gov Pyrazine derivatives have been extensively studied and are noted for a wide spectrum of pharmacological effects, including antipyretic, analgesic, anticancer, antibacterial, and antioxidant activities. mdpi.comtandfonline.com

Several key points underscore the importance of this chemical class in drug development:

Proven Clinical Relevance: The pyrazine framework is present in a number of clinically used pharmaceuticals, confirming its value as a pharmacophore. benthamdirect.com

Broad Bioactivity: The class of pyrazine-based compounds has expanded rapidly, demonstrating a wide range of biological effects against various diseases. benthamdirect.com This makes the pyrazine nucleus a versatile starting point for developing novel therapeutic agents.

Synthetic Versatility: The pyrazine ring can be readily modified, allowing chemists to synthesize a vast number of derivatives to optimize bioactivity. tandfonline.comnih.gov Fusing the pyrazine ring with other heterocyclic structures, such as pyrrole (B145914) or imidazole, has been a particularly fruitful strategy in the investigation of new anticancer agents. nih.gov

Given the established pharmacological importance of the pyrazine nucleus, derivatives like this compound represent compounds of interest for further screening and development in the search for new potential drug candidates. benthamdirect.com

Table 2: List of Compounds Mentioned

Compound Name
This compound
2-butyl-3,5-dimethyl-pyrazine
Butyrylcholinesterase (BCHE)

Advanced Analytical Methodologies in Pyrazine Research

Chromatographic Separation and Identification Techniques

Chromatographic methods are fundamental in the analysis of volatile and semi-volatile compounds like 5-Butyl-2,3-dimethylpyrazine, which are often present in complex matrices. These techniques separate individual components, allowing for their subsequent identification and quantification.

Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Detection

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for the characterization of alkylpyrazines. In this method, the volatile components of a sample are separated in a gas chromatograph before being introduced to a mass spectrometer. The GC component separates compounds based on their boiling points and affinity for the chromatographic column, while the MS component bombards the eluted molecules with electrons, causing them to ionize and break apart into charged fragments.

The resulting mass spectrum is a distinct pattern of these fragments' mass-to-charge ratios, which serves as a molecular "fingerprint." This allows for the identification of the compound by comparing its spectrum to libraries of known spectra. GC-MS is widely utilized for detecting pyrazines in various food and natural products. However, a significant challenge arises from the fact that many positional isomers of alkylpyrazines produce very similar or indistinguishable mass spectra, making definitive identification based on MS data alone difficult. researchgate.net

Retention Index Characterization for Isomer Differentiation

To overcome the limitations of mass spectrometry in distinguishing between isomers, retention index (RI) characterization is employed. The retention index is a value that relates the retention time of a compound to those of n-alkane standards run on the same GC column under identical conditions. This value is more reproducible between different laboratories and instruments than the retention time alone.

Because isomers often have slightly different physical properties, they interact differently with the stationary phase of the GC column, resulting in distinct retention indices. This allows for the positive identification of a specific isomer, such as this compound, by comparing its experimentally determined RI to known values. For many isomeric pyrazines, the retention index is a critical piece of data required for unambiguous identification. researchgate.net

Below is a table detailing the known Kovats Retention Index for this compound on a specific GC column.

Compound NameFormulaCAS NumberKovats Retention IndexGC Column Type
This compoundC10H16N215834-78-31198DB-1

Data sourced from Izzo, H.V., and Ho, C.-T. (1991). J. Agric. Food Chem. 39:2245. pherobase.com

Spectroscopic Characterization in Structural Elucidation

Spectroscopic techniques provide detailed information about a molecule's structure, including the connectivity of atoms and the arrangement of functional groups. These methods are indispensable for confirming the identity of compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. It works by observing the behavior of atomic nuclei in a strong magnetic field. For this compound, ¹H NMR and ¹³C NMR would provide definitive structural confirmation.

¹H NMR would show distinct signals for the protons on the pyrazine (B50134) ring, the two methyl groups, and the butyl group. The chemical shift of each signal, its integration (the area under the peak), and its splitting pattern (multiplicity) would reveal how the different groups are connected. For instance, the protons on the butyl chain would show characteristic splitting patterns due to coupling with adjacent protons.

¹³C NMR would provide information on the carbon skeleton of the molecule, showing separate signals for each unique carbon atom in the pyrazine ring, the methyl groups, and the butyl chain.

While specific spectral data for this compound is not widely published, analysis of related compounds like 2,5-dimethylpyrazine (B89654) demonstrates the utility of NMR in confirming the positions of alkyl substituents on the pyrazine ring. nih.govchemicalbook.com

High-Resolution Mass Spectrometry and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the exact elemental formula of a compound, distinguishing it from other molecules that may have the same nominal mass. For this compound (C10H16N2), HRMS would confirm this specific combination of carbon, hydrogen, and nitrogen atoms.

Furthermore, analyzing the fragmentation patterns produced in the mass spectrometer can help elucidate the structure. The way a molecule breaks apart provides clues about its original arrangement. For an alkylpyrazine, common fragmentation pathways include the loss of alkyl groups. In the case of this compound, characteristic fragments corresponding to the loss of parts of the butyl chain would be expected, helping to confirm the presence and location of this substituent.

Stable Isotope Tracing for Metabolic Pathway Elucidation

Understanding how this compound is formed in natural systems, such as during the heating of food in the Maillard reaction, requires advanced techniques like stable isotope tracing. researchgate.netresearchwithrutgers.com This methodology allows researchers to track the journey of specific atoms from precursor molecules into the final product.

The process involves using starting materials (e.g., amino acids, sugars) that have been enriched with a stable isotope, such as carbon-13 (¹³C) or nitrogen-15 (¹⁵N), at a specific position. researchwithrutgers.com These labeled precursors are then included in a reaction. After the reaction is complete, the pyrazine products are analyzed using mass spectrometry.

If the resulting pyrazines contain the heavy isotope, it provides direct evidence that the labeled precursor was involved in their formation. By analyzing the mass shift in the pyrazine and its fragments, scientists can determine which atoms from the precursor were incorporated and where they are located in the final structure. This powerful technique has been used to demonstrate that the nitrogen atoms in the pyrazine ring often originate from the amino group of amino acids, while the carbon atoms can come from both sugars and amino acids. researchwithrutgers.comdoi.org This approach is crucial for mapping the complex reaction networks that lead to the formation of important flavor and aroma compounds like pyrazines.

Theoretical and Computational Chemistry Studies

Molecular Modeling and Simulation of Pyrazine (B50134) Interactions

Molecular modeling and simulation have become indispensable tools in chemistry and biology, allowing for the detailed examination of molecular interactions that are often difficult to probe experimentally. For 5-Butyl-2,3-dimethylpyrazine, these techniques can elucidate its behavior in complex biological environments.

Investigations of Pyrazine-Membrane Interactions and Diffusion

The interaction of small molecules with cell membranes is a critical first step in many biological processes. Molecular dynamics (MD) simulations can model the dynamic behavior of a molecule like this compound as it approaches and permeates a lipid bilayer, the primary component of cell membranes.

While direct MD simulation studies on this compound are not extensively documented in publicly available literature, research on similar pyrazine derivatives provides a strong basis for understanding its likely behavior. A comparative molecular dynamics simulation of pyrazine and its methylated derivatives diffusing into a model membrane has shed light on this process. researchgate.net These simulations typically reveal that the alkyl substituents on the pyrazine ring significantly influence the molecule's interaction with the membrane. The butyl group in this compound, being hydrophobic, is expected to facilitate its entry into the nonpolar interior of the lipid bilayer.

The process of diffusion across a semipermeable membrane, as modeled by simulations, involves the molecule overcoming an energy barrier to move from the aqueous environment into the hydrophobic core of the membrane. labxchange.org The rate of diffusion is influenced by factors such as the size and hydrophobicity of the molecule, as well as the composition and fluidity of the membrane. For this compound, its relatively small size and the presence of the butyl chain would suggest a favorable interaction with the lipid tails of the membrane, promoting its diffusion across the barrier.

Simulations of other small molecules interacting with lipid bilayers have shown that these interactions are governed by a combination of hydrophobic effects and, to a lesser extent, van der Waals forces. nih.govnih.gov The pyrazine ring itself, with its nitrogen atoms, introduces a degree of polarity, which could lead to specific interactions with the polar head groups of the lipids at the membrane surface before the hydrophobic butyl chain drives the molecule into the core.

Computational Approaches to Ligand-Receptor Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.netmdpi.com This method is widely used in drug discovery to screen potential drug candidates by predicting their binding affinity and mode to a target protein receptor.

For instance, molecular docking studies on pyrazine-based heterocycles have been used to investigate their potential as antibacterial agents by modeling their interaction with bacterial enzymes. nih.gov Similarly, docking studies of alkyl- and aryl-pyrazines have been conducted to explore their potential as platelet aggregation inhibitors by examining their binding to cyclooxygenase (COX) enzymes. jst.go.jp These studies typically identify key amino acid residues in the receptor's binding pocket that interact with the pyrazine ligand through hydrogen bonds, hydrophobic interactions, and π-π stacking.

For this compound, a hypothetical docking study would likely show that the butyl group engages in hydrophobic interactions with nonpolar amino acid residues within the binding pocket of a receptor. The pyrazine ring, with its aromatic character, could participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. The nitrogen atoms of the pyrazine ring could also act as hydrogen bond acceptors, forming interactions with suitable donor residues in the receptor.

Quantum Chemical Calculations on Pyrazine Systems

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure and properties of molecules. These calculations can be used to predict a molecule's reactivity, spectroscopic properties, and other fundamental chemical characteristics.

Electronic Structure Analysis and Reactivity Prediction

Density Functional Theory (DFT) is a popular quantum chemical method used to investigate the electronic structure of molecules. researchgate.net DFT calculations can determine the distribution of electrons within a molecule and identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of the HOMO and LUMO, and the gap between them, are crucial indicators of a molecule's chemical reactivity and kinetic stability.

For this compound, DFT calculations would reveal how the butyl and dimethyl substituents affect the electronic properties of the pyrazine ring. In general, alkyl groups are electron-donating, which would be expected to raise the energy of the HOMO. A higher HOMO energy suggests that the molecule is more willing to donate electrons in a chemical reaction, making it more susceptible to electrophilic attack.

Studies on other pyrazine derivatives have shown that the nature and position of substituents significantly influence the electronic structure and reactivity. bendola.comnih.gov For example, a computational study on the cytotoxicity of substituted amides of pyrazine-2-carboxylic acids found a correlation between their electronic properties and biological activity. nih.gov

The reactivity of this compound can also be analyzed by examining its molecular electrostatic potential (MESP). The MESP map shows the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). For this compound, the nitrogen atoms of the pyrazine ring would be expected to have a negative electrostatic potential, making them likely sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atoms of the alkyl groups would exhibit a positive potential.

Future Research Directions and Translational Perspectives

Development of Novel Pyrazine (B50134) Derivatives for Specific Biological Applications

The pyrazine scaffold is a versatile platform for the development of new bioactive molecules. tandfonline.comnih.gov Future research will likely focus on the synthesis and evaluation of novel derivatives of 5-butyl-2,3-dimethylpyrazine to enhance their biological activities for specific applications, including in the pharmaceutical and agricultural sectors.

Key research avenues include:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the pyrazine core, including the alteration of alkyl substituents, are crucial to understanding how chemical structure influences biological function. nih.gov These studies can lead to the identification of derivatives with enhanced potency and selectivity.

Therapeutic Agents: Pyrazine derivatives have shown a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. tandfonline.comnih.govresearchgate.net Future work could explore the potential of new derivatives as therapeutic agents. For example, some pyrazine-based compounds have been investigated as inhibitors of specific kinases involved in cancer progression. tandfonline.com

Coordination Chemistry: The synthesis of coordination compounds with pyrazine derivatives as ligands can enhance their biological activity. mdpi.com Research into new metal complexes could yield novel compounds with improved medicinal applications. mdpi.com

A summary of biological activities of various pyrazine derivatives is presented in the table below.

Pyrazine Derivative Type Reported Biological Activities Potential Applications
Fused Heterocycles (e.g., triazolo[4,3-a]pyrazine)Dipeptidyl peptidase IV (DPP-IV) inhibitionAnti-diabetic agents arabjchem.org
Cinnamic acid–pyrazine hybridsNeurovascular protection, antioxidantNeurodegenerative disease treatment nih.gov
Nickel-based complexes with pyrazine derivativesAnticonvulsant, antibacterial, antifungal, antioxidant, anticancerMetal-based drugs mdpi.com
General Pyrazine DerivativesAntipyretic, anti-inflammatory, analgesic, antibacterialVarious therapeutic uses tandfonline.comresearchgate.net

Optimization and Scale-Up of Sustainable Synthesis and Biosynthesis Routes

The production of this compound and other alkylpyrazines is critical for their commercial application in the flavor and fragrance industry and potentially other sectors. Future research will focus on developing more efficient, sustainable, and scalable synthesis methods.

Areas for development include:

Green Chemistry Approaches: There is a growing demand for environmentally friendly synthesis methods. researchgate.net Research into catalytic systems, such as the use of ruthenium nanoparticles, for pyrazine synthesis from α-diketones offers a promising avenue. tandfonline.com

Biocatalytic and Fermentative Production: Biosynthesis of pyrazines using microorganisms is an attractive alternative to chemical synthesis, often yielding products perceived as 'natural'. semanticscholar.org Future work will likely involve the genetic engineering of microbial strains, such as Bacillus subtilis and Corynebacterium glutamicum, to improve yields and selectivity of specific pyrazine compounds. asm.orgd-nb.inforesearchgate.net For instance, understanding the biosynthetic pathway starting from amino acids like L-threonine can enable the optimization of fermentation conditions for enhanced production of compounds like 2,5-dimethylpyrazine (B89654). asm.orgd-nb.info

Chemo-enzymatic Synthesis: Combining chemical and enzymatic steps can offer novel and efficient routes to substituted pyrazines. d-nb.info For example, the use of aminotransferases to create α-aminoketone intermediates, which then dimerize to form pyrazines, is a promising strategy. d-nb.info

The table below summarizes different production methods for pyrazines.

Synthesis Method Description Key Precursors/Organisms Advantages
Chemical SynthesisTraditional organic chemistry methods.α-Diketones, diaminesWell-established, high purity
Microbial FermentationUse of microorganisms to produce pyrazines.Bacillus subtilis, Corynebacterium glutamicum, Paenibacillus aceti"Natural" label, potential for sustainability semanticscholar.orgd-nb.info
Chemo-enzymatic SynthesisCombination of chemical and biological catalysis.α-Diketones, aminotransferasesHigh selectivity, milder reaction conditions d-nb.info
Extraction from Natural SourcesIsolation from roasted or fermented foods.Coffee beans, cocoa beans, nuts"Natural" product, complex mixtures semanticscholar.orgd-nb.info

Expansion of Applications in Biocontrol and Environmental Management

The biological activities of pyrazines extend beyond human health to potential applications in agriculture and environmental management. Future research is expected to explore these avenues more thoroughly.

Potential applications include:

Biocontrol Agents: Volatile organic compounds (VOCs) produced by microorganisms, including pyrazines like 2,5-dimethylpyrazine, have shown antifungal activity against postharvest pathogens. mdpi.com Further research could lead to the development of novel biocontrol strategies for crop protection, reducing the reliance on synthetic fungicides. mdpi.com

Semiochemicals: Some pyrazines act as semiochemicals, influencing the behavior of insects. For example, certain pyrazines are used as trail pheromones by ants, and others are part of wasp pheromones. d-nb.infomdpi.com This opens up possibilities for their use in pest management through strategies like mating disruption or trapping.

In-Depth Mechanistic Elucidation of Biological and Chemical Processes

A deeper understanding of the fundamental mechanisms by which this compound and its analogs exert their effects is crucial for their targeted and effective application.

Future research should focus on:

Biological Mechanisms: Investigating the specific molecular targets and signaling pathways affected by pyrazine compounds is essential. nih.gov For instance, identifying the receptors that mediate the neuroprotective effects of certain pyrazine derivatives could lead to more targeted drug design. nih.gov

Q & A

Q. What are the established synthetic routes for 5-butyl-2,3-dimethylpyrazine, and how can reaction conditions be optimized for yield?

The synthesis of alkylpyrazines like this compound often involves condensation reactions between α-aminoketones or α-diketones with ammonia derivatives. For example, copper(I) halide coordination polymers with pyrazine ligands (e.g., 2,3-dimethylpyrazine) are synthesized by reacting CuCl with the ligand in acetonitrile, achieving precise molar ratios (2:1 CuCl:ligand) . Optimization includes controlling solvent polarity, temperature, and stoichiometry. Ligand-rich precursors can decompose thermally to ligand-deficient polymers, suggesting post-synthetic modifications to tailor coordination environments .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • X-ray crystallography resolves the compound’s 3D structure, including bond lengths and angles (e.g., Cu–Cl bonds in coordination polymers: 2.3–2.5 Å) .
  • Mass spectrometry (MS) confirms molecular weight (C₁₀H₁₆N₂; MW 164.25) and fragmentation patterns, with reference to NIST databases .
  • Nuclear Magnetic Resonance (NMR) identifies substituent positions: δ 2.3–2.6 ppm for methyl groups and δ 1.0–1.5 ppm for butyl chains in ¹H NMR .

Q. How can gas chromatography (GC) and odor activity values (OAVs) quantify pyrazines in complex matrices?

GC coupled with mass spectrometry (GC-MS) isolates pyrazines from mixtures (e.g., fermented foods). OAVs are calculated using threshold concentrations (e.g., this compound’s odor threshold in µg/L) to assess sensory impact. Internal standards (e.g., 2-ethyl-3,5-dimethylpyrazine) normalize data .

Advanced Research Questions

Q. What biosynthetic pathways in microorganisms could produce this compound under mild conditions?

Bacillus subtilis synthesizes ethyl-substituted pyrazines via L-threonine and D-glucose metabolism, producing intermediates like aminoacetone and 2,3-pentanedione . For butyl derivatives, analogous pathways might involve β-oxidation of fatty acids or alkylation of pyrazine precursors. Isotope-labeled substrates (¹³C-glucose) and gene knockout studies can validate hypothetical pathways .

Q. How does this compound inhibit microbial growth, and what experimental designs test its antimicrobial efficacy?

Pyrazines disrupt bacterial membranes via hydrophobic interactions. In vitro assays (e.g., broth microdilution) determine minimum inhibitory concentrations (MICs) against pathogens like Listeria. Processed meat models use maltodextrin carriers to enhance solubility and lower water activity (a_w), improving antimicrobial activity by 95% at low doses (0.1–1.0 mg/g) .

Q. What structural factors govern the thermal stability and luminescence of copper(I)-pyrazine coordination polymers?

Thermal gravimetric analysis (TGA) shows ligand-rich polymers (e.g., [(CuI)₂(2,3-dmpyz)₃]) decompose at 150–200°C to ligand-deficient forms. Luminescence depends on halide identity (CuI vs. CuCl) and coordination geometry, with emission maxima shifting from 450 nm (blue) to 550 nm (green) at 77 K due to ligand-to-metal charge transfer .

Q. How can computational modeling predict the reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculates HOMO-LUMO gaps to assess electrophilicity. Molecular docking simulations model interactions with biological targets (e.g., bacterial enzymes). NIST InChIKey (ZTPIKPFNCVSISS-UHFFFAOYSA-N) enables retrieval of 3D structures for virtual screening .

Methodological Notes

  • Contradictions : While ethyl-substituted pyrazines are biosynthesized via aminoacetone , butyl derivatives may require alternative pathways (e.g., alkyltransferase activity).
  • Limitations : Thermal decomposition studies of coordination polymers focus on CuI systems; CuBr/CuCl analogs may exhibit divergent behavior .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.